molecular formula C14H16KNO4 B1371531 Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate CAS No. 961-69-3

Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Cat. No.: B1371531
CAS No.: 961-69-3
M. Wt: 301.38 g/mol
InChI Key: QMWWAEFYIXXXQW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is a chemical compound with the molecular formula C14H16KNO4. It is known for its applications in the synthesis of semisynthetic penicillins and cephalosporins . This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a phenylacetate moiety.

Scientific Research Applications

Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Integral in the development of semisynthetic penicillins and cephalosporins, which are crucial antibiotics.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Safety and Hazards

While specific safety and hazard information is not detailed in the available resources, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate typically involves the reaction of D-(-)-phenylglycine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with potassium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and is hygroscopic, requiring storage in an inert atmosphere at room temperature .

Chemical Reactions Analysis

Types of Reactions

Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .

Mechanism of Action

The mechanism of action of Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate involves its interaction with specific molecular targets. In the context of antibiotic synthesis, it acts as a precursor that undergoes further chemical transformations to yield active antibiotic compounds. These antibiotics then inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
  • Potassium (2R)-2-[(Z)-3-ethoxy-1-methyl-3-oxoprop-1-enyl]amino-2-phenylacetate
  • Potassium (2R)-2-[(Z)-4-ethoxy-4-oxo-2-buten-2-yl]amino-2-phenylacetate

Uniqueness

Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. Its ability to serve as a precursor in the synthesis of important antibiotics sets it apart from other similar compounds .

Properties

IUPAC Name

potassium;2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWWAEFYIXXXQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16KNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892162
Record name Dane Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-69-3
Record name Dane Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Reactant of Route 2
Reactant of Route 2
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Reactant of Route 3
Reactant of Route 3
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Reactant of Route 4
Reactant of Route 4
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Reactant of Route 5
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Customer
Q & A

Q1: What is the significance of Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate in the synthesis of Cefaclor?

A1: this compound serves as a crucial precursor in the chemical synthesis of Cefaclor. [] The research paper highlights its use alongside a protected form of 7-Aminocephalosporanic acid (7-ACCA) in a multi-step process. This process involves silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decolorization, and finally, crystallization to obtain Cefaclor. [] This suggests that this compound plays a vital role in forming the Cefaclor molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.